1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Description

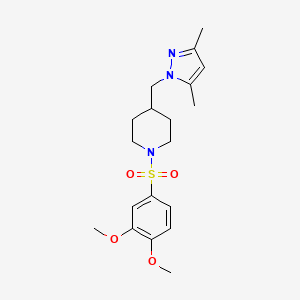

The compound 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine features a piperidine core substituted with two distinct moieties:

- A 3,5-dimethylpyrazole methyl group at position 4, contributing steric bulk and hydrogen-bonding capabilities.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-14-11-15(2)22(20-14)13-16-7-9-21(10-8-16)27(23,24)17-5-6-18(25-3)19(12-17)26-4/h5-6,11-12,16H,7-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXAKVZOOJYHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a synthetic compound notable for its complex structure, which includes a piperidine ring substituted with a sulfonyl group and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₂₇N₃O₄S, with a molecular weight of 393.5 g/mol. The presence of both dimethoxyphenyl and dimethylpyrazole groups is significant as these functional groups contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇N₃O₄S |

| Molecular Weight | 393.5 g/mol |

| Purity | ~95% |

The biological activity of this compound is likely mediated through interactions with specific biological targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid functionality may enhance binding to biological targets, which could improve the compound's efficacy in various applications.

Anticancer Activity

Research has indicated that compounds related to this structure exhibit significant anticancer properties. For instance, similar pyrazole derivatives have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study evaluating 3,5-dimethyl-1H-pyrazole derivatives demonstrated that they could effectively inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been highlighted in studies where pyrazole derivatives were shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . These findings suggest that the compound may serve as a model for developing new anti-inflammatory agents.

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial properties of similar compounds. For example, certain pyrazole derivatives demonstrated moderate to excellent activity against various phytopathogenic fungi . This suggests that this compound may possess comparable antimicrobial efficacy.

Case Studies

Case Study 1: Anticancer Evaluation

A series of pyrazole derivatives were synthesized and tested against breast cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity. The best-performing derivatives were further analyzed for their synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, researchers investigated the effects of pyrazole-based compounds on LPS-induced inflammation in macrophages. The findings revealed that these compounds could significantly reduce the levels of inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Role of the 3,4-Dimethoxyphenyl Sulfonyl Group :

- This moiety is critical for receptor binding in analogs like SR49059, likely due to its electron-rich aromatic system and hydrogen-bond acceptor capacity .

- In the target compound, it may enhance blood-brain barrier penetration due to increased lipophilicity.

Impact of Pyrazole Substitution :

- Direct methylpyrazole linkage (target compound) vs. phenyl-pyrazole bridges (Compound A) affects solubility and conformational flexibility. Methyl groups on pyrazole may reduce metabolic degradation compared to unsubstituted analogs .

Piperidine vs. Alternative Cores: Piperidine derivatives (e.g., target compound) offer flexibility for functionalization, while dihydroindole (Compound C) or pyridopyrimidinone (Compound E) cores provide rigid scaffolds for target-specific interactions .

Synthetic Considerations :

- Compounds with trimethylsilyl groups (Compound E) or halogen atoms (Compound D) highlight strategies for improving stability and synthetic yield .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine?

- Methodological Answer : The synthesis involves multi-step protocols, including sulfonylation of the piperidine core and subsequent alkylation with a 3,5-dimethylpyrazole moiety. Key steps include:

- Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with 4-(hydroxymethyl)piperidine under basic conditions (e.g., triethylamine in dichloromethane) .

- Alkylation : Coupling the sulfonated intermediate with 3,5-dimethyl-1H-pyrazole using a Mitsunobu reaction (diethyl azodicarboxylate and triphenylphosphine) or nucleophilic substitution (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify sulfonyl and pyrazole substituents. Key signals include aromatic protons (δ 6.8–7.2 ppm) and piperidine methylene groups (δ 3.0–3.5 ppm) .

- Purity Assessment : HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35; buffer = 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6) ensures ≥98% purity .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~462) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM–1 mM concentrations .

- Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells (24–72 hr exposure, IC₅₀ calculation) .

- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or PDE4). The sulfonyl group may hydrogen-bond with catalytic residues .

- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gap) to explain redox behavior .

- Molecular Dynamics : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100 ns to assess conformational changes .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., ammonium acetate pH 6.5 for enzymatic assays) and cell lines .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets, focusing on variables like substituent electronegativity (3,4-dimethoxy vs. 4-fluoro analogs) .

- Cross-Validation : Compare in vitro results with in vivo models (e.g., zebrafish inflammation assays) .

Q. What strategies improve thermal stability for long-term storage?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for sulfonamides). Store at room temperature in amber vials with desiccants .

- Lyophilization : For aqueous solutions, freeze-dry and store at -20°C to prevent hydrolysis .

- Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance solid-state stability .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., 3,4-dihydroxy or 3,4-difluoro) to assess electronic effects .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., sulfonyl as hydrogen bond acceptor) .

- High-Throughput Screening : Test 100+ derivatives in parallel using robotic liquid handlers and microplate readers .

Notes

- Avoid abbreviations; use full chemical names.

- Cross-referenced evidence excludes non-academic sources (e.g., BenchChem).

- Advanced methodologies integrate computational and experimental workflows per ICReDD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.